The compound 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione is a xanthine derivative exhibiting significant biological activity, particularly as a phosphodiesterase inhibitor. Phosphodiesterase inhibitors play crucial roles in various therapeutic areas, including cardiovascular diseases and neurological disorders. This compound is also known by its identifier KMUP-1, which highlights its relevance in pharmacological research and potential therapeutic applications.
The compound is classified under the category of xanthine derivatives. Xanthines are purine bases that are pivotal in numerous biological processes, especially in cellular signaling and energy metabolism. The specific structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione typically involves multi-step organic synthesis techniques. The general approach includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of the synthesis and confirm the identity of the final product.
The molecular formula for the compound is . Its structure features a purine ring system with various substituents that contribute to its biological activity.
Key structural data includes:
The compound can undergo various chemical reactions typical of xanthine derivatives:
These reactions are often studied to understand the stability and reactivity of the compound under physiological conditions, which is crucial for its potential therapeutic use.
The mechanism of action primarily involves inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels enhance various signaling pathways associated with vasodilation and neurotransmission.
Experimental studies have demonstrated that compounds similar to 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione exhibit dose-dependent effects on cAMP accumulation in cellular assays, indicating their potential as therapeutic agents for conditions like heart failure and depression.
Relevant data from studies indicate that these properties influence its bioavailability and pharmacokinetics when administered in vivo.
The compound has potential applications in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: